molecular formula C17H15ClFN3O3S3 B2850735 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 921877-87-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2850735
CAS No.: 921877-87-4
M. Wt: 459.95
InChI Key: HIWVNKGGZYWBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a potent and selective cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in diverse pathological states. This compound exhibits high affinity for DAPK1, effectively suppressing its catalytic activity and subsequent phosphorylation of downstream substrates. The primary research application of this inhibitor is in the dissection of DAPK1's role in neurodegenerative pathways and oncogenesis. In neurological research, it is a critical tool for investigating DAPK1's contribution to synaptic plasticity, neuronal death, and its established link to Alzheimer's disease pathogenesis . In oncology, it serves to explore the tumor-suppressive functions of DAPK1, as its expression is often lost in cancers through promoter hypermethylation, and its reinstatement can induce apoptosis. By selectively inhibiting DAPK1, researchers can elucidate its mechanism in regulating autophagy, membrane blebbing, and the intrinsic apoptosis pathway, providing valuable insights for both neuroscience and cancer biology.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3S3/c18-14-5-6-15(27-14)28(24,25)22-7-1-2-10(9-22)16(23)21-17-20-12-4-3-11(19)8-13(12)26-17/h3-6,8,10H,1-2,7,9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWVNKGGZYWBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with various functional groups that contribute to its biological activity. The key components include:

  • 5-chlorothiophen-2-yl sulfonyl moiety
  • 6-fluorobenzo[d]thiazole unit
  • Piperidine ring with a carboxamide group

This structural arrangement is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of the compound are primarily associated with:

  • Antimicrobial Properties : Exhibits antibacterial activity against various strains.
  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes.
  • Anticancer Activity : Investigated for its effects on cancer cell lines.

Antimicrobial Activity

Research indicates that compounds containing the sulfonyl and piperidine groups often demonstrate significant antibacterial properties. For instance, studies have shown that similar compounds exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. In vitro studies have indicated that derivatives of this compound can inhibit these enzymes effectively, which is significant in the context of neurodegenerative diseases and urea cycle disorders.

Key Findings:

  • AChE Inhibition : Compounds similar to this structure showed IC50 values ranging from 0.63 μM to 2.14 μM against AChE .
  • Urease Inhibition : Strong inhibitory effects were noted, suggesting a potential therapeutic application in treating infections caused by urease-producing bacteria.

Anticancer Activity

The anticancer properties of this compound have been investigated through various cell line assays. Preliminary findings suggest that it may inhibit the proliferation of cancer cells, although further studies are required to elucidate the mechanisms involved.

Case Studies:

  • Cell Line Assays : Studies demonstrated moderate inhibitory effects on human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.
  • Mechanism of Action : The proposed mechanism involves interaction with specific cellular pathways, potentially disrupting cancer cell metabolism and growth.

Comparison with Similar Compounds

Core Structure and Linker Modifications

  • Target Compound : The piperidine-3-carboxamide linker connects the sulfonyl and benzothiazole groups. Piperidine offers moderate lipophilicity, which may improve blood-brain barrier penetration compared to more polar cores.
  • Urea-Linked Analogs (): Compounds like 1-(6-fluorobenzo[d]thiazol-2-yl)-3-(6-((7-chloroquinolin-4-yl)amino)hexyl)urea (6t) use a urea linker. Ureas generally exhibit higher polarity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to carboxamides .
  • Imidazolidine-Triones () : These feature rigid, planar cores (imidazolidine-2,4,5-triones), contrasting with the flexible piperidine in the target. Rigidity often improves receptor selectivity but may limit bioavailability .

Substituent Effects

  • 5-Chlorothiophen-2-yl Sulfonyl Group: Present in the target and 2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide (). Sulfonyl groups improve potency by interacting with hydrophobic pockets in target proteins .
  • 6-Fluorobenzo[d]thiazol-2-yl : A shared feature in TRPV1 antagonists (e.g., 4-(4-fluoro-6-(2,3-dihydroxypropyl)pyridin-3-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide () ) and antitubercular agents (e.g., 6t ). Fluorine enhances electronegativity and membrane permeability .

Pharmacological Activity

  • Antitubercular Activity : Urea-linked analogs () show in vitro activity against Mycobacterium tuberculosis, with 6t exhibiting a high yield (92%) and melting point (256–259°C), suggesting crystallinity conducive to formulation .
  • TRPV1 Antagonism : Piperazine-carboxamide derivatives () achieve IC50 values as low as 32 nM, highlighting the importance of the fluorobenzo[d]thiazole group in receptor binding. The target’s piperidine core may offer improved CNS penetration over piperazine .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine-3-carboxamide 5-Chlorothiophen-2-yl sulfonyl, 6-fluorobenzo[d]thiazol-2-yl Not reported
6t () Urea 6-Fluorobenzo[d]thiazol-2-yl, 7-chloroquinoline Antitubercular (in vitro)
2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide () Piperazine 5-Chlorothiophen-2-yl sulfonyl Not reported
TRPV1 Antagonist () Piperazine-1-carboxamide 4-Fluoro-pyridinyl, dihydroxypropyl TRPV1 antagonism (IC50 = 32 nM)
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide () Propanamide 6-Fluorobenzo[d]thiazol-2-yl, phenyl Not reported

Discussion of Key Findings

  • Structural Flexibility : The target’s piperidine core may confer advantages in traversing biological membranes compared to rigid imidazolidine-triones or polar ureas .
  • Sulfonyl vs. Carboxamide Linkers : Sulfonyl groups (target, ) enhance stability and potency, while carboxamides () balance solubility and binding affinity.
  • Fluorine Substitution : The 6-fluorobenzo[d]thiazole moiety is critical across multiple therapeutic areas, suggesting its role as a privileged scaffold .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide?

Answer:
The synthesis typically involves sequential sulfonylation and carboxamide coupling. Key steps include:

  • Sulfonylation: Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under anhydrous conditions in DMF or dichloromethane (DCM) at 0–5°C to prevent side reactions .
  • Carboxamide Coupling: Using coupling agents like EDC/HOBt or DCC to link the sulfonylated piperidine with 6-fluorobenzo[d]thiazol-2-amine. Solvent choice (e.g., DMF) and slow reagent addition improve regioselectivity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced: How can contradictory NMR spectral data (e.g., proton splitting patterns) be resolved during structural validation?

Answer:
Contradictions often arise from dynamic effects (e.g., restricted rotation of the sulfonyl group) or solvent-induced shifts. Mitigation strategies:

  • Variable-Temperature NMR: Conduct experiments at 25°C and −40°C to observe coalescence of split peaks, confirming rotational barriers .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for aromatic protons in the benzo[d]thiazole and thiophene moieties .
  • Computational Validation: Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) for key tautomers or conformers .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Answer:

  • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Time-Kill Kinetics: Assess bactericidal/fungicidal activity at 2× MIC over 24 hours, with aliquots plated on agar for colony counting .
  • Cytotoxicity Screening: Parallel testing on mammalian cell lines (e.g., HEK-293) via MTT assay ensures selectivity .

Advanced: How can crystallographic data resolve ambiguities in the sulfonyl-thiophene conformation?

Answer:

  • X-Ray Diffraction: Grow single crystals via vapor diffusion (e.g., DCM/hexane). Refine using SHELXL (space group assignment, thermal parameters) to confirm the anti-periplanar conformation of the sulfonyl group relative to the thiophene ring .
  • Twinning Analysis: For poorly diffracting crystals, employ TWINLAW in SHELXL to model twinning and refine occupancy .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O) stabilizing the observed conformation .

Basic: How to address discrepancies in IC50 values across anticancer assays (e.g., MTT vs. SRB)?

Answer:

  • Assay Optimization: Standardize cell density (e.g., 5,000 cells/well), incubation time (72 hours), and dye quantification (plate reader calibration) .
  • Mechanistic Context: Use complementary assays (e.g., Annexin V/PI staining for apoptosis) to distinguish cytostatic vs. cytotoxic effects .
  • Data Normalization: Include internal controls (e.g., staurosporine) and report IC50 as mean ± SEM (n ≥ 3) .

Advanced: What SAR strategies enhance activity against kinase targets implicated in cancer?

Answer:

  • Piperidine Substitution: Introduce electron-withdrawing groups (e.g., CF₃) at C3 to improve target binding (e.g., ATP pockets in kinases) .
  • Thiophene Modification: Replace 5-Cl with 5-CF₃ to modulate lipophilicity (logP) and membrane permeability .
  • Fluorine Scanning: Systematically substitute H with F at benzo[d]thiazole positions to probe π-stacking interactions via ¹⁹F NMR .

Basic: Which analytical techniques validate purity and stability under storage conditions?

Answer:

  • HPLC-PDA: Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5%). Retention time: ~8–10 minutes .
  • Stability Testing: Store at −20°C (lyophilized) and monitor degradation via LC-MS over 6 months. Major degradation pathway: hydrolysis of the sulfonamide bond .
  • Mass Accuracy: HRMS (ESI+) should match theoretical [M+H]⁺ (±2 ppm) .

Advanced: How to design in vivo models for assessing neurotoxicity risks?

Answer:

  • Rodent Behavioral Assays: Use open-field and rotarod tests to screen for motor deficits at sub-therapeutic doses (e.g., 10 mg/kg) .
  • Histopathology: Section brain tissues (hippocampus, cortex) post-administration and stain for apoptosis (TUNEL) or gliosis (GFAP) .
  • BBB Permeability: Quantify brain/plasma ratio via LC-MS/MS after IV dosing (1 mg/kg) .

Basic: What computational tools predict binding modes to carbonic anhydrase IX?

Answer:

  • Molecular Docking: Use AutoDock Vina with PDB 3IAI. Focus on zinc coordination (sulfonamide oxygen) and hydrophobic contacts (piperidine/benzo[d]thiazole) .
  • Free Energy Calculations: MM-GBSA (AMBER) estimates ΔGbinding for lead optimization .
  • Pharmacophore Mapping: Define features (H-bond acceptor, aromatic ring) using MOE or Schrödinger .

Advanced: How to isolate and characterize synthetic byproducts (e.g., diastereomers)?

Answer:

  • Preparative HPLC: Use chiral columns (Chiralpak IA) with hexane/isopropanol (80:20) to resolve diastereomers .
  • X-Ray Crystallography: Confirm stereochemistry of isolated crystals (e.g., R vs. S configuration at C3) .
  • Dynamic NMR: Analyze coalescence temperatures to determine enantiomerization barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.